STING inhibitor C-171
Description
STING inhibitor C-171 (STING-IN-3) is a covalent small-molecule inhibitor targeting the stimulator of interferon genes (STING) pathway, a critical regulator of innate immune responses to cytosolic DNA. C-171 specifically modifies the cysteine residue at position 91 (Cys91) of STING through irreversible covalent binding, thereby blocking its palmitoylation—a post-translational modification essential for STING activation, oligomerization, and downstream signaling .
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.357 |
IUPAC Name |
N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |
InChI Key |
WZVGWJZGQFSRBG-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STING inhibitor C-171 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar STING Inhibitors
Structural and Mechanistic Differences
The following table summarizes key STING inhibitors and their properties:
Key Comparative Insights
Cross-Species Activity
- C-171 and C-170 are derivatives of C-176/C-178, modified with butyl (C-170) or hexyl (C-171) alkyl groups to enable human STING inhibition. This structural adjustment overcomes the murine specificity of earlier nitrofurans .
- H-151, though mechanistically similar to C-171 (Cys91 targeting), belongs to the indole urea class and demonstrates oral bioavailability in murine models .
Mechanistic Divergence
- Covalent vs. Competitive Inhibitors : C-171, H-151, and BPK-25 act via covalent Cys91 modification, whereas SN-011 and Compound 18 inhibit STING by competing with cGAMP binding .
In Vivo Performance
- H-151 has demonstrated efficacy in Trex1−/− mice, reducing systemic cytokine levels and IFN-β reporter activity .
- C-176, while mouse-specific, reduces STING agonist-induced serum IFN and IL-6 in vivo .
Clinical Relevance
- None of these inhibitors have been tested in aging models or clinical trials for inflammaging or senescence-related diseases .
Q & A
Q. Advanced
- Synergy with Checkpoint Inhibitors : While STING agonists (e.g., MSA-2) synergize with anti-PD-1, C-171’s inhibitory role may suppress inflammation-driven immune exhaustion. Test combinations in tumor models with hyperactive STING signaling .
- Temporal Dosing : Administer C-171 post-immunotherapy to mitigate STING-induced cytokine storms while preserving antitumor immunity .
How does C-171’s covalent binding influence signaling kinetics compared to non-covalent inhibitors?
Q. Advanced
- Irreversible Inhibition : C-171’s covalent mechanism results in prolonged STING suppression, even after drug washout. Use time-course assays to compare duration of effect with non-covalent inhibitors (e.g., Astin C) .
- Structural Confirmation : Employ cryo-EM or X-ray crystallography to visualize C-171’s interaction with Cys91, providing mechanistic insights into its sustained activity .
What cellular models are most appropriate for studying C-171?
Q. Basic
- HEK293 Cells : Transfected with STING for high-throughput screening of IFN-β reporter activity .
- Primary Immune Cells : Use bone marrow-derived macrophages or dendritic cells to assess endogenous STING signaling in physiological contexts .
How to resolve contradictions in C-171’s potency across studies?
Q. Advanced
- Concentration Gradients : Ensure consistent dosing (0.02–2 µM) and account for cell-type-specific permeability .
- STING Activation Status : Pre-activate STING with cGAMP or DNA transfection before C-171 treatment to standardize baseline signaling .
- Batch Variability : Source C-171 from reputable suppliers and validate purity (>99%) via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
